
2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a methyl group, and a prop-2-en-1-yl group attached to an aziridine ring Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride, methylamine, and allyl bromide.
Formation of Intermediate: The first step involves the reaction of 3,4-dichlorobenzyl chloride with methylamine to form 3,4-dichlorobenzylmethylamine.
Cyclization: The intermediate is then reacted with allyl bromide under basic conditions to induce cyclization, forming the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxaziridines.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic catalysts, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxaziridines.
Reduction: Amines.
Substitution: Various substituted aziridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function. This reactivity is key to its biological effects and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dichlorophenyl)-1-methylaziridine: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
2-(3,4-Dichlorophenyl)-2-(prop-2-en-1-yl)aziridine: Similar structure but without the methyl group, affecting its chemical properties.
Uniqueness
2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine is unique due to the combination of the dichlorophenyl group, methyl group, and prop-2-en-1-yl group attached to the aziridine ring
Propiedades
Número CAS |
919534-42-2 |
|---|---|
Fórmula molecular |
C12H13Cl2N |
Peso molecular |
242.14 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-1-methyl-2-prop-2-enylaziridine |
InChI |
InChI=1S/C12H13Cl2N/c1-3-6-12(8-15(12)2)9-4-5-10(13)11(14)7-9/h3-5,7H,1,6,8H2,2H3 |
Clave InChI |
NHSWMGGZCNPIET-UHFFFAOYSA-N |
SMILES canónico |
CN1CC1(CC=C)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


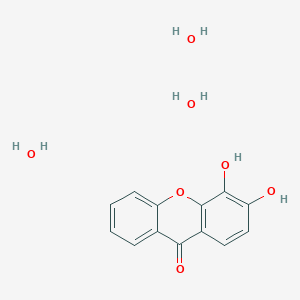
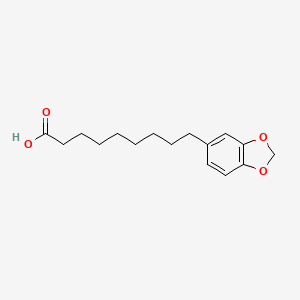
![2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B14183581.png)
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)
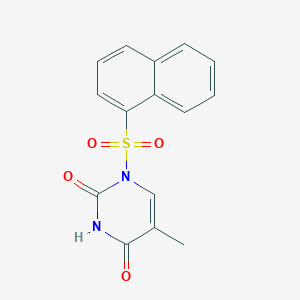
![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![9,10-Di([1,1'-biphenyl]-4-yl)-2-tert-butylanthracene](/img/structure/B14183603.png)
![1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14183610.png)
![N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B14183618.png)
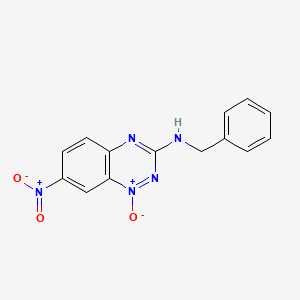
![{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol](/img/structure/B14183639.png)
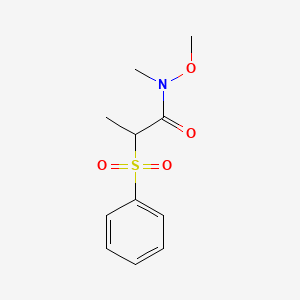
![N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide](/img/structure/B14183641.png)
![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
